molecular formula C16H12Br2N4O5 B11558905 2-Bromo-N-({N'-[(Z)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

2-Bromo-N-({N'-[(Z)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11558905
M. Wt: 500.1 g/mol
InChI Key: DSSSFRWNSCISFA-SCDVKCJHSA-N
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Description

2-Bromo-N-({N’-[(Z)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of bromine, hydroxyl, and nitro functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-({N’-[(Z)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps, starting with the bromination of benzamide derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and pH levels to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-({N’-[(Z)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitro group may produce amines.

Scientific Research Applications

2-Bromo-N-({N’-[(Z)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-({N’-[(Z)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of bromine and nitro groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2-hydroxy-5-methylphenyl)benzamide
  • 2-Bromo-N-(4-hydroxyphenyl)-N-methylbenzamide
  • 3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzamide

Uniqueness

Compared to similar compounds, 2-Bromo-N-({N’-[(Z)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups, along with the hydrazinecarbonyl moiety, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H12Br2N4O5

Molecular Weight

500.1 g/mol

IUPAC Name

2-bromo-N-[2-[(2Z)-2-[(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H12Br2N4O5/c17-12-4-2-1-3-11(12)16(25)19-8-14(23)21-20-7-9-5-10(22(26)27)6-13(18)15(9)24/h1-7,24H,8H2,(H,19,25)(H,21,23)/b20-7-

InChI Key

DSSSFRWNSCISFA-SCDVKCJHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C\C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)Br

Origin of Product

United States

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